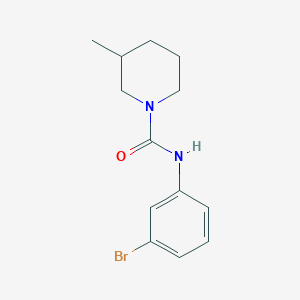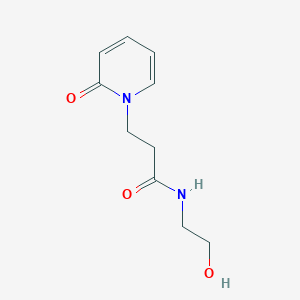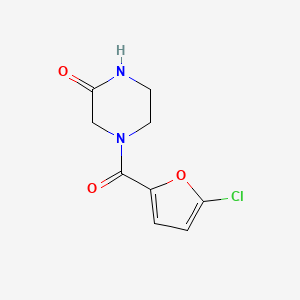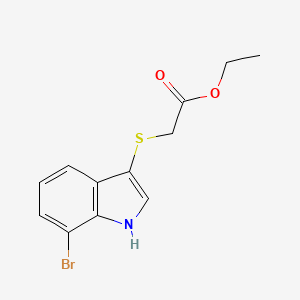![molecular formula C15H12O5 B14914036 2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)
2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one is a complex organic compound known for its diverse biological and chemical properties. This compound is derived from dehydroacetic acid and 4-hydroxybenzaldehyde, and it features a unique structure that includes a pyran ring fused with a phenyl group through an acryloyl linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one typically involves the condensation of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (dehydroacetic acid) with 4-hydroxybenzaldehyde. This reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst . The reaction mixture is usually refluxed in ethanol, leading to the formation of the desired product after several hours of heating .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under oxidative conditions.
Reduction: The acryloyl group can be reduced to a saturated carbonyl compound.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated carbonyl compounds.
Substitution: Formation of esters or ethers depending on the substituent.
Scientific Research Applications
4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one has several applications in scientific research:
Mechanism of Action
The biological activity of 4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one is primarily attributed to its ability to interact with various enzymes and proteins. The compound’s α,β-unsaturated carbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid Derivatives: Such as ferulic acid and p-coumaric acid, which also possess α,β-unsaturated carbonyl groups and exhibit similar biological activities.
Uniqueness
4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one is unique due to its specific combination of a pyran ring with a phenyl group through an acryloyl linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C15H12O5 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
4-hydroxy-3-[(E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C15H12O5/c1-9-7-13(18)14(15(19)20-9)12(17)6-5-10-3-2-4-11(16)8-10/h2-8,16,18H,1H3/b6-5+ |
InChI Key |
VFQYDUYTWWFDJK-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=CC=C2)O)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(5-Fluorobenzo[d]oxazol-2-yl)aniline](/img/structure/B14913976.png)
![(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14913978.png)


methanone](/img/structure/B14913997.png)
![(5-Bromothiophen-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14914004.png)

![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)


